(S)-1-Methylazetidine-2-carboxylic acid
Description
(S)-1-Methylazetidine-2-carboxylic acid is a chiral azetidine derivative characterized by a four-membered azetidine ring with a methyl substituent at the 1-position and a carboxylic acid group at the 2-position. This compound is structurally related to (S)-pyroglutamic acid, a component of peptide hormones and pharmaceuticals, but features a smaller azetidine ring instead of a five-membered pyrrolidone . It is synthesized via reactions involving (S)-2-amino-3-(methylamino)propionic acid, phosgene (COCl₂), and sodium bicarbonate, followed by ion-exchange chromatography and recrystallization . Characterization methods include IR, NMR, polarimetry, elemental analysis, mass spectrometry, and X-ray crystallography, which reveal its conformational preferences and hydrogen-bonding patterns .
Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-methylazetidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-6-3-2-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNMFKYCFKRTRC-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between (S)-1-Methylazetidine-2-carboxylic acid and related compounds:
Key Comparisons:
Ring Size and Rigidity :
- The azetidine ring in this compound introduces greater ring strain compared to five-membered analogs like (S)-pyroglutamic acid. This strain influences reactivity and conformational stability, as demonstrated by X-ray studies showing helical hydrogen-bonding networks .
- Pyrrolidine and pyrrolidone derivatives (e.g., (R)-2-Methylpyrrolidine-2-carboxylic acid) exhibit reduced ring strain and enhanced flexibility, which may improve binding affinity in pharmaceutical contexts .
Functional Group Effects: The carboxylic acid group at the 2-position in this compound enables direct participation in peptide bond formation, contrasting with ester derivatives like methyl (2R)-1-benzylazetidine-2-carboxylate, which require hydrolysis for activation .
Synthetic Utility :
- This compound is synthesized via a streamlined route involving phosgene-mediated cyclization, whereas pyrrolidine derivatives often require multi-step protocols involving reductive amination or lactamization .
- Enantiomeric purity is critical for biological activity; the (S)-configuration in azetidine derivatives contrasts with the (R)-configuration in analogs like (R)-2-Methylpyrrolidine-2-carboxylic acid, which may exhibit divergent pharmacological profiles .
Biological and Industrial Relevance :
- (S)-Pyroglutamic acid’s lactam structure stabilizes peptide hormones like TRH (thyrotropin-releasing hormone), whereas the azetidine analog’s smaller ring may limit similar applications but offer advantages in designing constrained peptidomimetics .
- Industrial compounds like 1-Methyl-5-oxopyrrolidine-3-carboxylic acid are primarily used as intermediates, lacking the stereochemical complexity of chiral azetidine derivatives .
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